N-[4-(DIMETHYLAMINO)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE
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Overview
Description
N-[4-(DIMETHYLAMINO)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a fluorobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with 4-fluoroaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include substituted derivatives, N-oxide compounds, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(DIMETHYLAMINO)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzene sulfonamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-aminobenzenesulfonamide
- 4-Fluoro-N-methylbenzenesulfonamide
- N-(4-Dimethylaminophenyl)benzenesulfonamide
Uniqueness
N-[4-(DIMETHYLAMINO)PHENYL]-4-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of both the dimethylamino and fluorobenzene sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-17(2)13-7-5-12(6-8-13)16-20(18,19)14-9-3-11(15)4-10-14/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLSMYCPZSEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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